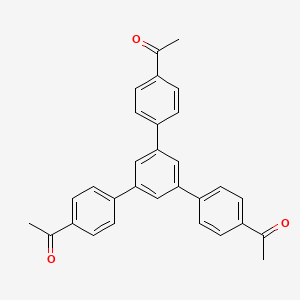
1,3,5-トリ(4-アセチルフェニル)ベンゼン
説明
1,3,5-Tri(4-acetylphenyl)benzene is a useful research compound. Its molecular formula is C30H24O3 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Tri(4-acetylphenyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tri(4-acetylphenyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
環境用途
1,3,5-トリ(4-アセチルフェニル)ベンゼン: は、多孔質芳香族骨格の合成に使用でき、有機汚染物質を処理するための吸着膜の開発に役立ちます。この用途は、環境の持続可能性と産業廃棄物の影響を軽減するために不可欠です .
オプトエレクトロニクス
この化合物の構造は、高効率有機発光ダイオード(OLED)の製造に有利です。OLEDの安定性と性能に貢献する能力は、オプトエレクトロニクス分野で重要な材料となっています .
生物医学研究
生物医学研究では、この化合物は、診断、光触媒、生物学的イメージング、有機または無機分析、発光用途などの用途のための生体材料として可能性を示しています。その蛍光特性は、これらの分野で特に役立ちます .
作用機序
Target of Action
1,3,5-Tri(4-acetylphenyl)benzene is primarily used as a building block for Metal Organic Frameworks (MOFs) . MOFs are 3D-microporous materials that have potential applications in gas adsorption and separation technologies .
Action Environment
The action of 1,3,5-Tri(4-acetylphenyl)benzene can be influenced by environmental factors such as temperature and solvent conditions. For example, to improve solubility, the compound can be heated to 37℃ and then sonicated .
生物活性
1,3,5-Tri(4-acetylphenyl)benzene is an organic compound characterized by a central benzene ring with three 4-acetylphenyl substituents. This compound belongs to the class of triaryl compounds and has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular formula of 1,3,5-tri(4-acetylphenyl)benzene is . The acetyl groups enhance its reactivity and solubility, making it a versatile building block in various chemical applications. The compound's structure allows for interactions with biological macromolecules, which is critical for its potential therapeutic applications.
Biological Activity Overview
Research indicates that 1,3,5-tri(4-acetylphenyl)benzene exhibits significant biological activities, particularly in anticancer applications. Its mechanism of action primarily involves interaction with DNA, which can lead to alterations in cellular processes.
- DNA Binding : The compound has been shown to bind to DNA through groove binding mechanisms. This interaction can result in the unwinding of the DNA helix, which is crucial for its anticancer properties .
- Cytotoxicity : In vitro studies have demonstrated that 1,3,5-tri(4-acetylphenyl)benzene exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against breast and cervical cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of 1,3,5-tri(4-acetylphenyl)benzene:
- Study on Anticancer Activity : A study published in Molecular Spectroscopy evaluated the compound's effects on breast and cervical cancer cell lines. The findings indicated that the compound's ability to intercalate with DNA significantly contributes to its cytotoxic effects .
- Computational Studies : Molecular docking and dynamics simulations have provided insights into the binding affinities and interaction modes of 1,3,5-tri(4-acetylphenyl)benzene with DNA. These studies suggest that electrostatic interactions play a vital role in stabilizing the compound-DNA complex.
Comparative Analysis with Related Compounds
To better understand the unique properties of 1,3,5-tri(4-acetylphenyl)benzene, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Anticancer Activity |
|---|---|---|
| 1,3,5-Tri(4-hydroxyphenyl)benzene | Hydroxy groups instead of acetyl | Different reactivity; less potent against cancer cells |
| 1,3,5-Tris(4-methoxyphenyl)benzene | Methoxy substituents | Enhanced electron-donating properties; variable activity |
| 1,3-Diphenylpropane | Two phenyl groups instead of three | Simpler structure; lower biological activity |
Future Research Directions
Further research is essential to elucidate the full spectrum of biological activities associated with 1,3,5-tri(4-acetylphenyl)benzene. Potential areas for exploration include:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer effects.
- In Vivo Studies : Evaluating the efficacy and safety profile of the compound in animal models.
- Structural Modifications : Synthesizing derivatives to enhance biological activity or reduce toxicity.
特性
IUPAC Name |
1-[4-[3,5-bis(4-acetylphenyl)phenyl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O3/c1-19(31)22-4-10-25(11-5-22)28-16-29(26-12-6-23(7-13-26)20(2)32)18-30(17-28)27-14-8-24(9-15-27)21(3)33/h4-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVGLMQQYMQCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406777 | |
| Record name | Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47732-99-0 | |
| Record name | Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















